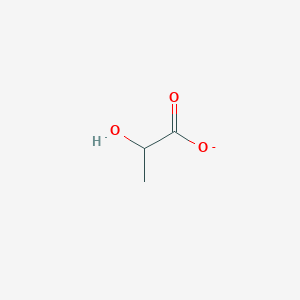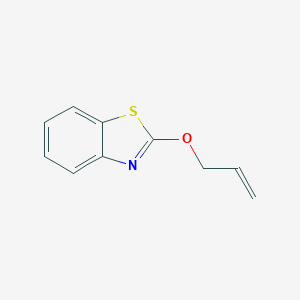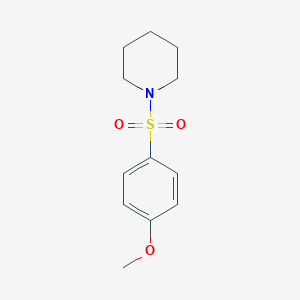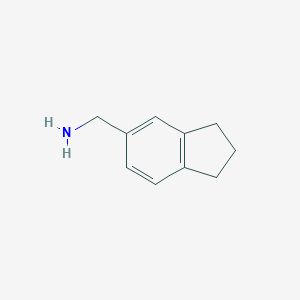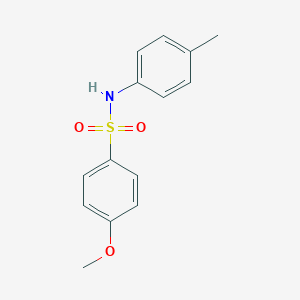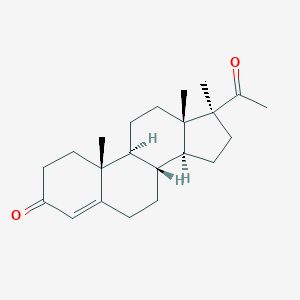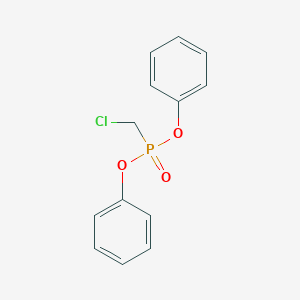
Flavomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavomycin, also known as Bambermycin, is a complex of antibiotics obtained from Streptomyces bambergiensis and Streptomyces ghanaensis . It is used as a food additive for beef cattle, dairy cattle, poultry, and swine . The complex mainly consists of moenomycins A and C . It is a performance-enhancing antibiotic intended and available solely for use in animal nutrition .
Synthesis Analysis
Flavomycin is an antibiotic that belongs to the group of aminoglycosides . It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inhibiting the binding of aminoacyl-tRNA to the A site .Molecular Structure Analysis
The molecular structure of Flavomycin prevents it from being absorbed in the gut . This characteristic is beneficial as it allows Flavomycin to exert its effects in the gastrointestinal tract without systemic absorption .Chemical Reactions Analysis
Flavomycin has a high degree of structural similarity with other antimicrobial agents such as amoxicillin-clavulanic acid and salinomycin sodium . This similarity may indicate its potential as a model system for these drugs .Scientific Research Applications
Growth Promotion in Livestock
Flavomycin, also known as moenomycin, bambermycin and flavophospholipol, was developed exclusively as a feed additive for growth promotion in cattle, pigs, chickens, and turkeys . The growth-promoting principle of flavomycin may be that it improves the digestion of energy and protein in the feed .
Antibacterial Activity
The antibacterial spectrum of flavomycin is narrow, being mainly effective on Gram-positive bacteria. Its effect on Gram-negative bacteria is very weak .
Resistance to Salmonella typhimurium Infection
A study explored the effects of flavomycin on the resistance to Salmonella typhimurium infection, ileal bacteria, and intestinal health in broiler chickens . The results showed that S. typhimurium significantly reduced the feed intake and body weight gain, and increased the feed conversion ratio .
Influence on Host Gene Expression
The same study also found that S. typhimurium increased the inflammatory expressions of NF-κB and MyD88 genes, and reduced the expressions of claudin-1, occludin, and mucin-2 tight junction genes in the intestines .
Effects on Ileal Bacterial Community
Flavomycin has been found to significantly reduce ileal bacterial diversity indexes of observed-species, chao1, and Shannon . This suggests that flavomycin can alter the gut microbiota, which may have implications for animal health.
Adaptation Mechanism in Bacteria
Research has explored the adaptation mechanism of a common ruminal bacterium, Prevotella bryantii, to flavomycin . The study found that adaptation to flavomycin, which also resulted in co-adaptation to bacitracin and vancomycin, may involve an increased availability of undecaprenyl pyrophosphate .
Future Directions
Recent research suggests that the use of Flavomycin as a feed additive might decrease the dissemination of relevant resistance genes in animal production . As such, Flavomycin is not only interesting in terms of improving production but also fits into the wider category of food safety and antimicrobial resistance mitigation .
Mechanism of Action
Target of Action
Flavomycin, also known as Bambermycin, is a complex of antibiotics obtained from Streptomyces bambergiensis and Streptomyces ghanaensis . The primary target of Flavomycin is the bacterial cell wall . It predominantly affects Gram-positive pathogenic bacteria .
Mode of Action
Flavomycin operates by inhibiting the synthesis of the bacterial wall . It interacts with the active sites of peptidoglycan glycosyltransferases involved in the biosynthesis of the bacterial cell wall . This interaction results in the suppression of bacterial cell wall synthesis, thereby inhibiting the growth and reproduction of bacteria .
Biochemical Pathways
Flavomycin affects the peptidoglycan biosynthesis pathway . By binding to the active sites of peptidoglycan glycosyltransferases, it inhibits the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the inhibition of bacterial growth.
Result of Action
The inhibition of bacterial cell wall synthesis by Flavomycin leads to the death of the bacteria, as the cell wall provides essential structural integrity .
Action Environment
Flavomycin is used as a food additive for beef cattle, dairy cattle, poultry, and swine . The effectiveness of Flavomycin can be influenced by factors such as the dosage used, the specific strain of bacteria, and the overall health status of the animal. It’s important to note that the use of antibiotics in animal feed is subject to regulation and guidelines to prevent antibiotic resistance.
properties
IUPAC Name |
(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34?,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZMHJGZKHNGU-XIGAONJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)O)OC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H107N4O35P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1583.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bambermicina | |
CAS RN |
11015-37-5 |
Source


|
| Record name | Bambermycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

